

# potential applications of N-Boc-hexahydro-1H-azepin-4-one in medicinal chemistry

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## Compound of Interest

Compound Name: *N-Boc-hexahydro-1H-azepin-4-one*

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## The Azepane Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on the Applications of **N-Boc-hexahydro-1H-azepin-4-one**

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring system, azepane, has emerged as a cornerstone in the design and synthesis of novel therapeutic agents. Its inherent three-dimensional structure provides an excellent scaffold for developing molecules with improved pharmacological profiles. At the heart of many synthetic routes towards these complex molecules lies **N-Boc-hexahydro-1H-azepin-4-one**, a versatile and highly valuable building block. This technical guide delves into the core applications of this key intermediate in medicinal chemistry, providing insights into its role in the generation of a diverse array of bioactive compounds, from potent enzyme inhibitors to modulators of the central nervous system.

## The Versatility of the Azepane Scaffold

The **N-Boc-hexahydro-1H-azepin-4-one** scaffold is a valuable starting point for the synthesis of a wide range of medically relevant compounds.<sup>[1]</sup> The presence of the ketone functionality allows for a variety of chemical transformations, most notably reductive amination, to introduce

diverse substituents at the 4-position. The Boc-protecting group on the nitrogen atom offers stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization of the azepane ring. This flexibility has made **N-Boc-hexahydro-1H-azepin-4-one** a favored building block in the development of drugs targeting a multitude of diseases.[2]

## Key Therapeutic Areas and Biological Targets

Derivatives of **N-Boc-hexahydro-1H-azepin-4-one** have shown significant promise in several therapeutic areas. The azepane core is a key structural feature in a number of potent and selective inhibitors of various enzymes, as well as in ligands for G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[2]

### Kinase Inhibitors

The azepane moiety is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The natural product (-)-Balanol, a potent inhibitor of Protein Kinase C (PKC), features a hexahydroazepine ring.[3] Synthetic analogues of Balanol, often prepared using methodologies applicable to **N-Boc-hexahydro-1H-azepin-4-one**, have been explored to optimize potency and selectivity.

Table 1: Biological Activity of Azepane-Based Kinase Inhibitors

Compound Class	Target Kinase	Example Compound	IC50/Ki	Cell Line/Assay Conditions
Balanol Analogues	Protein Kinase C (PKC)	Balanol	4 nM (PKC $\alpha$ )	In vitro kinase assay
Pyrimidine Derivatives	AXL Kinase	Compound 13	19 nM	In vitro kinase assay
Pyrimidine Derivatives	AXL Kinase	Compound 13	6 nM	PSN-1 pancreatic cancer cells

## Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are emerging as important targets in immuno-oncology and metabolic diseases. Azepane-containing derivatives have been developed as potent inhibitors of these enzymes.

Table 2: Biological Activity of Azepane-Based PTPN1/PTPN2 Inhibitors

Compound Class	Target	Potency
Azepane Derivatives	PTPN1/PTPN2	Nanomolar inhibitory potency

## Central Nervous System (CNS) Agents

The conformational flexibility of the azepane ring makes it an attractive scaffold for the development of ligands targeting CNS receptors. Azepane-based structures have been investigated as modulators of dopamine receptors and NMDA receptors, which are implicated in a range of neurological and psychiatric disorders.[\[4\]](#)

## Antiparasitic Agents

Spirocyclic compounds incorporating the piperidine or azepane ring system have demonstrated significant antiparasitic activity. Spiropiperidine derivatives, which can be conceptually derived from azepanones, have shown potent antileishmanial activity.

Table 3: Biological Activity of Spiro-Derivatives with Potential Azepane Isosteres

Compound Class	Target Organism	Example Compound	IC50
Spiro-piperidine derivatives	Leishmania major (promastigote)	Compound 13	0.89 $\mu$ M
Spiro-piperidine derivatives	Leishmania major (promastigote)	Compound 15	0.50 $\mu$ M

## Experimental Protocols

The synthesis of bioactive molecules from **N-Boc-hexahydro-1H-azepin-4-one** often involves a set of key chemical transformations. Below are generalized protocols for some of these critical steps.

## General Procedure for Reductive Amination

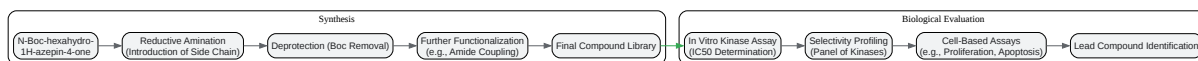
Reductive amination is a cornerstone reaction for the functionalization of the ketone in **N-Boc-hexahydro-1H-azepin-4-one**. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction to an amine.

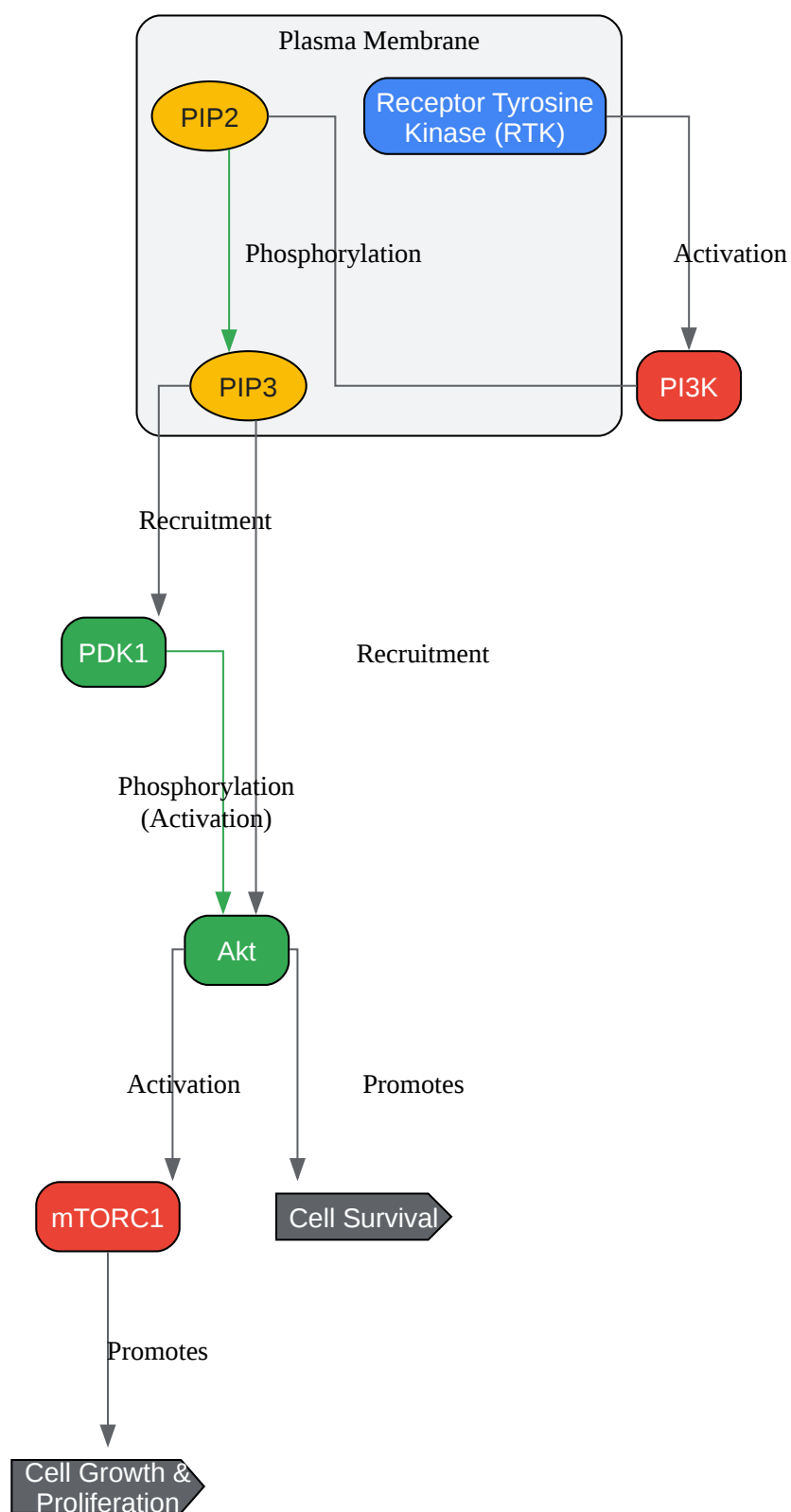
### Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

- **Imine Formation:** To a solution of **N-Boc-hexahydro-1H-azepin-4-one** (1.0 eq.) and a primary or secondary amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1-1.0 eq.) as a catalyst. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the iminium ion.
- **Reduction:** To the reaction mixture, add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-aminoazepane derivative.

## General Workflow for Synthesis and Evaluation of Kinase Inhibitors

The discovery and development of novel kinase inhibitors is a systematic process involving synthesis, in vitro screening, and cellular assays.





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